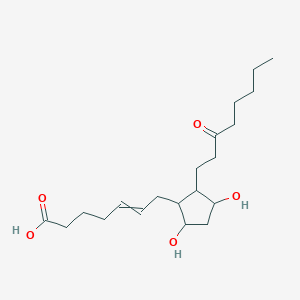

13,14-Dihydro-15-keto PGF2a

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

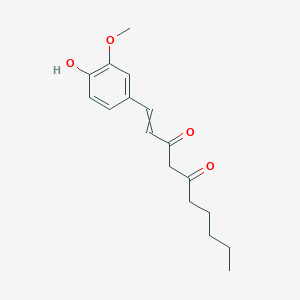

This compound is formed by the reduction of the C-13,14 double bond in 15-keto-prostaglandin F2α by the enzyme prostaglandin Δ13-reductase, which must be preceded by the action of 15-hydroxyprostaglandin dehydrogenase . It is a significant metabolite in various biological processes and has been studied for its role in different physiological and pathological conditions.

Métodos De Preparación

Synthetic Routes and Reaction Conditions: The synthesis of 13,14-Dihydro-15-keto PGF2a involves the reduction of the C-13,14 double bond in 15-keto-prostaglandin F2α. This reduction is catalyzed by the enzyme prostaglandin Δ13-reductase . The process must be preceded by the action of 15-hydroxyprostaglandin dehydrogenase, which oxidizes the 15-hydroxy group to a keto group .

Industrial Production Methods: Industrial production methods for this compound are not extensively documented. the enzymatic pathways involving prostaglandin Δ13-reductase and 15-hydroxyprostaglandin dehydrogenase are crucial for its synthesis .

Análisis De Reacciones Químicas

Types of Reactions: 13,14-Dihydro-15-keto PGF2a undergoes various chemical reactions, including oxidation, reduction, and substitution. The compound is formed by the reduction of the C-13,14 double bond in 15-keto-prostaglandin F2α .

Common Reagents and Conditions: The primary reagents involved in the synthesis of this compound are prostaglandin Δ13-reductase and 15-hydroxyprostaglandin dehydrogenase . These enzymes facilitate the reduction and oxidation reactions necessary for the formation of the compound.

Major Products Formed: The major product formed from the reduction of 15-keto-prostaglandin F2α is this compound .

Aplicaciones Científicas De Investigación

13,14-Dihydro-15-keto PGF2a has several scientific research applications across various fields:

Chemistry: In chemistry, this compound is used as a marker for the in vivo production of prostaglandin F2α . Its measurement in plasma can provide insights into the biosynthesis of prostaglandin F2α .

Biology: In biological research, this compound is studied for its role in various physiological processes, including the regulation of ovarian activity and luteolysis in domestic ruminants .

Medicine: In medicine, this compound is used as a biomarker for pregnancy diagnosis in certain species . It is also studied for its potential therapeutic applications in conditions related to prostaglandin metabolism .

Industry: In the industrial sector, this compound is used in the development of diagnostic kits and assays for measuring prostaglandin levels in biological samples .

Mecanismo De Acción

The mechanism of action of 13,14-Dihydro-15-keto PGF2a involves its formation through the reduction of the C-13,14 double bond in 15-keto-prostaglandin F2α by prostaglandin Δ13-reductase . This process is preceded by the oxidation of the 15-hydroxy group by 15-hydroxyprostaglandin dehydrogenase . The compound acts as a metabolite and plays a role in various physiological processes, including the regulation of ovarian activity and luteolysis .

Comparación Con Compuestos Similares

- Prostaglandin F2α

- 15-keto-prostaglandin F2α

- 8-iso-13,14-dihydro-15-keto-PGF2a

Comparison: 13,14-Dihydro-15-keto PGF2a is unique due to its specific formation pathway involving prostaglandin Δ13-reductase and 15-hydroxyprostaglandin dehydrogenase . Unlike its parent compound, prostaglandin F2α, this compound has a longer half-life in peripheral circulation, making it a more stable marker for prostaglandin metabolism .

Propiedades

IUPAC Name |

7-[3,5-dihydroxy-2-(3-oxooctyl)cyclopentyl]hept-5-enoic acid |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H34O5/c1-2-3-6-9-15(21)12-13-17-16(18(22)14-19(17)23)10-7-4-5-8-11-20(24)25/h4,7,16-19,22-23H,2-3,5-6,8-14H2,1H3,(H,24,25) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VKTIONYPMSCHQI-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCC(=O)CCC1C(CC(C1CC=CCCCC(=O)O)O)O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H34O5 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

354.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![(2S)-2-[Diphenyl[(triethylsilyl)oxy]methyl]pyrrolidine](/img/structure/B13396181.png)

![2,3,3a,4,5,6a-hexahydrofuro[2,3-b]furan-4-yl N-[4-[(4-aminophenyl)sulfonyl-(2-methylpropyl)amino]-3-hydroxy-1-phenylbutan-2-yl]carbamate;ethanol](/img/structure/B13396182.png)

![6-[[Tert-butyl(diphenyl)silyl]oxymethyl]-2,2-dimethyl-3a,6a-dihydrocyclopenta[d][1,3]dioxol-4-one](/img/structure/B13396202.png)

![2-[[6-[[1-[3-[(2-Cyanophenyl)methyl]-1-methyl-2,6-dioxopyrimidin-4-yl]piperidin-3-yl]amino]-3-methyl-2,4-dioxopyrimidin-1-yl]methyl]benzonitrile](/img/structure/B13396231.png)